S-(Valeroxymethoxymethyl)-Salubrinal
Description
S-(Valeroxymethoxymethyl)-Salubrinal is a synthetic derivative of salubrinal, a well-characterized inhibitor of eukaryotic translation initiation factor 2α (eIF2α) dephosphorylation. Salubrinal selectively targets protein phosphatase 1 (PP1) complexes, sustaining eIF2α phosphorylation to mitigate endoplasmic reticulum stress (ERS)-induced apoptosis . This derivative is cataloged as a research reagent for studying ERS pathways .
Properties
Molecular Formula |
C₂₈H₂₉Cl₃N₄O₄S |
|---|---|
Molecular Weight |
623.98 |
Origin of Product |
United States |
Comparison with Similar Compounds
Salubrinal and its analogs share a core mechanism of eIF2α modulation but differ in structural modifications, pharmacokinetics, and therapeutic efficacy. Below is a comparative analysis based on available evidence:
Structural and Pharmacokinetic Differences
Key Observations :
- Salubrinal : High lipophilicity (LogP 3.8–4.2) limits bioavailability, necessitating higher doses in vivo .
Efficacy in Disease Models
Key Findings :
- Salubrinal: Bone Homeostasis: Suppresses NFATc1 in osteoclasts by 60% at 10 μM and increases osteoblast colony formation by 40% in osteoporotic models . Neuroprotection: Reduces Aβ-induced caspase-3 activation by 70% in cortical neurons and rotenone-induced ROS by 50% . Limitations: Fails to improve survival in ALS models, highlighting context-dependent efficacy .
- This compound : Expected to retain core pharmacological activity but may exhibit enhanced biodistribution due to structural optimization .
Mechanistic Divergences
- Salubrinal : Exclusively inhibits PP1-mediated eIF2α dephosphorylation, with secondary effects on NF-κB and p38 pathways in specific contexts (e.g., 50% reduction in IκB degradation in Aβ-treated neurons ).
- This compound : Unclear if the substitution alters selectivity for PP1 complexes or modulates additional targets like ufmylation pathways (implicated in erythropoiesis ).
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